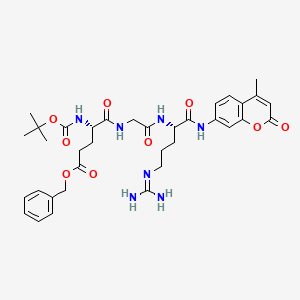
Boc-Glu(obzl)-Gly-Arg-Mca hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-Glu(obzl)-Gly-Arg-Mca hydrochloride: is a synthetic peptide compound used primarily in biochemical research. It is composed of a sequence of amino acids, including Boc-Glu(obzl), Glycine, Arginine, and Mca (7-methoxycoumarin-4-acetic acid). The compound is often used as a substrate in enzymatic assays to study protease activity due to its fluorescent properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Glu(obzl)-Gly-Arg-Mca hydrochloride typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added stepwise, with each addition involving the following steps:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence, which is protected at its amino group.
Repetition: The cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and integrity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Boc-Glu(obzl)-Gly-Arg-Mca hydrochloride can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking the compound into its constituent amino acids.
Oxidation: The methoxycoumarin moiety can be oxidized, affecting its fluorescent properties.
Substitution: The benzyl ester group in Boc-Glu(obzl) can be substituted under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic solutions (e.g., hydrochloric acid or sodium hydroxide).
Oxidation: Oxidizing agents such as hydrogen peroxide.
Substitution: Nucleophiles like amines or alcohols.
Major Products Formed:
Hydrolysis: Individual amino acids (Boc-Glu(obzl), Glycine, Arginine, Mca).
Oxidation: Oxidized methoxycoumarin derivatives.
Substitution: Substituted benzyl ester derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Boc-Glu(obzl)-Gly-Arg-Mca hydrochloride is used in the synthesis of peptide-based inhibitors and substrates. It serves as a model compound for studying peptide synthesis and modification techniques.
Biology: In biological research, the compound is used to study protease activity. Its fluorescent properties allow researchers to monitor enzymatic reactions in real-time, providing insights into enzyme kinetics and specificity.
Medicine: The compound is utilized in drug discovery and development, particularly in the design of protease inhibitors. It helps in screening potential therapeutic agents for diseases involving protease dysregulation.
Industry: In the pharmaceutical industry, this compound is used in quality control assays to ensure the activity and purity of enzyme preparations.
Mecanismo De Acción
Mechanism: Boc-Glu(obzl)-Gly-Arg-Mca hydrochloride acts as a substrate for proteases. When the peptide bond between Arginine and Mca is cleaved by a protease, the fluorescent Mca moiety is released. This release can be detected and quantified using fluorescence spectroscopy.
Molecular Targets and Pathways: The primary molecular targets are proteases, including serine proteases and cysteine proteases. The compound is used to study the catalytic mechanisms and substrate specificities of these enzymes.
Comparación Con Compuestos Similares
Boc-Glu(obzl)-OH: A precursor used in peptide synthesis.
Boc-Glu(obzl)-Ala-Arg-Mca: Another peptide substrate with a similar structure but different amino acid sequence.
Boc-Glu(obzl)-Gly-Arg-AMC: A compound with a similar peptide sequence but different fluorescent moiety (7-amino-4-methylcoumarin).
Uniqueness: Boc-Glu(obzl)-Gly-Arg-Mca hydrochloride is unique due to its specific amino acid sequence and the presence of the Mca moiety, which provides distinct fluorescent properties. This makes it particularly useful in enzymatic assays where real-time monitoring of protease activity is required.
Propiedades
Fórmula molecular |
C35H45N7O9 |
|---|---|
Peso molecular |
707.8 g/mol |
Nombre IUPAC |
benzyl (4S)-5-[[2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate |
InChI |
InChI=1S/C35H45N7O9/c1-21-17-30(45)50-27-18-23(12-13-24(21)27)40-32(47)25(11-8-16-38-33(36)37)41-28(43)19-39-31(46)26(42-34(48)51-35(2,3)4)14-15-29(44)49-20-22-9-6-5-7-10-22/h5-7,9-10,12-13,17-18,25-26H,8,11,14-16,19-20H2,1-4H3,(H,39,46)(H,40,47)(H,41,43)(H,42,48)(H4,36,37,38)/t25-,26-/m0/s1 |
Clave InChI |
SHUBDYUHYODGSC-UIOOFZCWSA-N |
SMILES isomérico |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CCC(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CCC(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


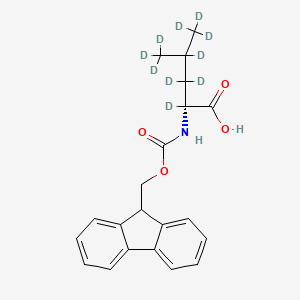
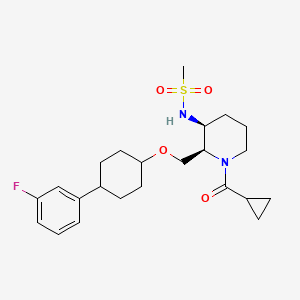
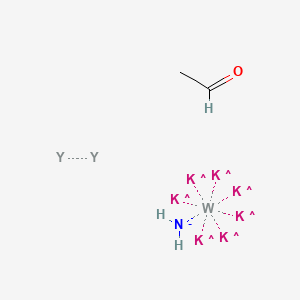
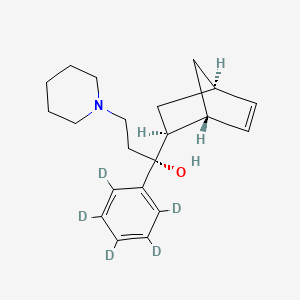

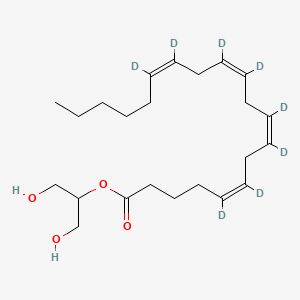

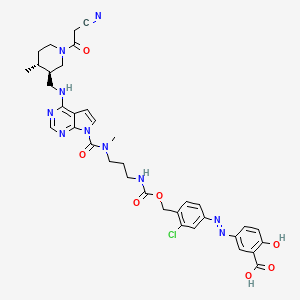
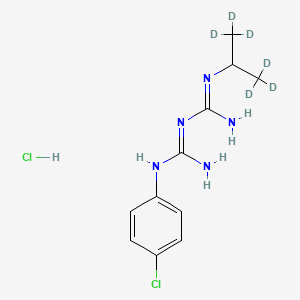

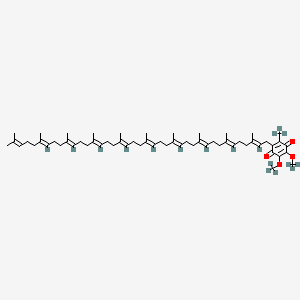
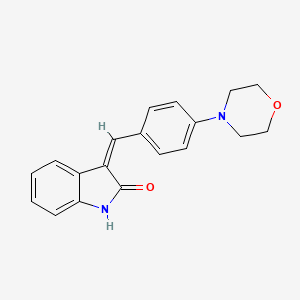
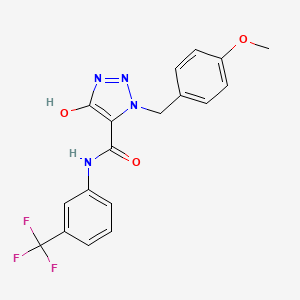
![(5Z)-5-[[3-(dimethylamino)phenyl]methylidene]-2-methyl-3-[2-[4-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenoxy]ethyl]imidazol-4-one](/img/structure/B12408487.png)
